molecular formula C12H19N3O3 B2551468 tert-butyl (1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamate CAS No. 1797864-66-4

tert-butyl (1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamate

Cat. No. B2551468
M. Wt: 253.302
InChI Key: FPYHJVZRKOCPJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with tert-butyl groups. For instance, the synthesis of 1,3,6,8-tetra-tert-butylcarbazole was achieved by reacting carbazole with tert-butyl chloride in the presence of aluminium chloride . Another example is the synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate, which was synthesized and separated into diastereomers using column chromatography . These methods provide insight into the potential synthetic routes that could be applied to the synthesis of tert-butyl (1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamate.

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using X-ray crystallography. For example, the X-ray crystal structure of tert-butyl 1-(5,8-dioxo-5,6,7,8-tetrahydro[1,3]thiazolo[3,4-a]pyrazin-3-yl)-ethylcarbamate was established, providing detailed information about the arrangement of atoms and the stereochemistry of the molecule . This type of analysis is crucial for understanding the three-dimensional conformation of the tert-butyl carbamate compounds and their potential interactions with biological targets.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of tert-butyl (1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamate. However, they do discuss the reactivity of similar compounds. For instance, the tert-butyl group in these compounds is known to influence the reactivity and stability of the molecule, as seen in the oxidation of a diketopiperazine during crystal cultivation . These insights can be extrapolated to predict the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives can be inferred from related compounds. For example, the presence of tert-butyl groups can create steric hindrance, which affects the physical properties such as solubility and melting point . The chemical properties, such as acidity or basicity, can also be influenced by the substitution pattern on the pyrazole ring, as seen in the hydrogen-bonded structures of related compounds .

Scientific Research Applications

Structural Analysis and Molecular Interactions

  • Interplay of Strong and Weak Hydrogen Bonds : Carbamate derivatives, including compounds related to tert-butyl carbamate, have been synthesized and analyzed for their structural properties. These compounds exhibit a range of hydrogen bonds forming three-dimensional architectures, which are significant for understanding molecular interactions in crystal structures (Das et al., 2016).

Synthesis and Characterization

  • Synthesis of Derivatives : Research includes the synthesis of various carbamate derivatives, demonstrating their versatility in organic synthesis. These studies provide insights into the chemical behavior and potential applications of these compounds (Liu et al., 2012).

Optical and Electronic Properties

  • Properties of Carbazole Derivatives : Studies have focused on the optical properties and electrochemistry of carbazole derivatives, which are important for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) (Kaafarani et al., 2013).

Chemical Reactivity and Applications

  • Reactivity in Cycloaddition Reactions : The reactivity of ynamides and carbamates in 1,3-dipolar cycloaddition reactions has been investigated. These reactions are fundamental in organic chemistry and are used to construct various complex molecules (González et al., 2013).

  • C-H Amination in Organic Synthesis : There has been significant interest in the C-H amination of cyclic ethers with carbazole derivatives, a process catalyzed by copper. This reaction is valuable for constructing nitrogen-containing organic compounds (Yang et al., 2015).

properties

IUPAC Name

tert-butyl N-[1-(oxolan-3-yl)pyrazol-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)14-9-6-13-15(7-9)10-4-5-17-8-10/h6-7,10H,4-5,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYHJVZRKOCPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(N=C1)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamate

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